

Application Notes and Protocols for GR 94800 in Rodent Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GR 94800

Cat. No.: B1672131

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

GR 94800 is a potent and highly selective non-peptide antagonist of the tachykinin neurokinin-2 (NK2) receptor. Initially misidentified in some contexts, it is crucial to note that **GR 94800** is not a dopamine D3 receptor agonist. Its primary mechanism of action is the blockade of NK2 receptors, which are predominantly expressed in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts, as well as in some discrete regions of the central nervous system.^{[1][2]} This makes **GR 94800** a valuable tool for investigating the physiological and pathological roles of the NK2 receptor and for the preclinical assessment of potential therapeutic agents targeting this receptor.

Tachykinins, such as neurokinin A (NKA), are the endogenous ligands for NK2 receptors and are involved in a variety of biological processes, including smooth muscle contraction, inflammation, and pain transmission.^{[2][3]} By antagonizing the effects of NKA and other tachykinins at the NK2 receptor, **GR 94800** can be utilized in rodent models to study conditions like irritable bowel syndrome, asthma, and other inflammatory disorders.^{[2][3]}

This document provides detailed application notes and protocols for the use of **GR 94800** in rodent studies, based on available preclinical data.

Data Presentation

In Vitro Potency of GR 94800

Parameter	Species	Tissue/System	Value	Reference
pIC50	Rat	Fundus, Colon, Bladder, Vas Deferens	8.4 - 9.5	[4]
Functional Antagonism	Rat	Intestinal Tissue	Abolished NKA- induced responses	[2]

Note: Specific in vivo dosage information for **GR 94800** in rodent studies is not widely published. The provided protocols are based on general practices for administering peptide-based antagonists and data from in vitro studies. Researchers should perform dose-response studies to determine the optimal dosage for their specific experimental model.

Experimental Protocols

General Considerations for Rodent Studies

- **Animal Models:** The choice of rodent model will depend on the research question. For studying gastrointestinal motility, models of intestinal inflammation or stress-induced hypermotility can be used.[2] For respiratory studies, models of allergen-induced airway inflammation are relevant.[5]
- **Ethical Considerations:** All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
- **Data Analysis:** To evaluate compound-related effects on physiological parameters like body weight and food consumption, a repeated-measures ANOVA is a recommended statistical approach.[6]

Preparation of GR 94800 Solution

- **Vehicle Selection:** Due to its peptide nature, **GR 94800** is typically dissolved in a sterile, isotonic saline solution. A small percentage of a solubilizing agent, such as DMSO or Tween 80, may be required for higher concentrations, but compatibility with the administration route must be confirmed.

- Concentration: The concentration of the dosing solution should be calculated based on the desired dose (mg/kg) and the average weight of the animals, ensuring the injection volume is within recommended limits.[7][8]
- Preparation:
 - Aseptically weigh the required amount of **GR 94800** powder.
 - In a sterile container, dissolve the powder in the chosen vehicle.
 - If necessary, gently warm or vortex the solution to aid dissolution.
 - Filter the final solution through a 0.22 µm sterile filter to ensure sterility, especially for intravenous or intraperitoneal administration.

Administration of **GR 94800** to Rodents

The choice of administration route depends on the desired systemic exposure and the experimental design. Common routes for systemic administration in rodents include intravenous (IV), intraperitoneal (IP), and subcutaneous (SC).[7][8][9]

Intravenous (IV) Injection (Tail Vein)

- Animal Restraint: Properly restrain the mouse or rat to immobilize the tail.
- Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
- Injection: Using a 27-30 gauge needle, carefully insert the needle into one of the lateral tail veins and slowly inject the **GR 94800** solution.
- Volume: The maximum recommended bolus injection volume for mice is <0.2 ml and for rats is weight-dependent but should be minimized.[7]

Intraperitoneal (IP) Injection

- Animal Restraint: Firmly restrain the rodent, exposing the abdomen.

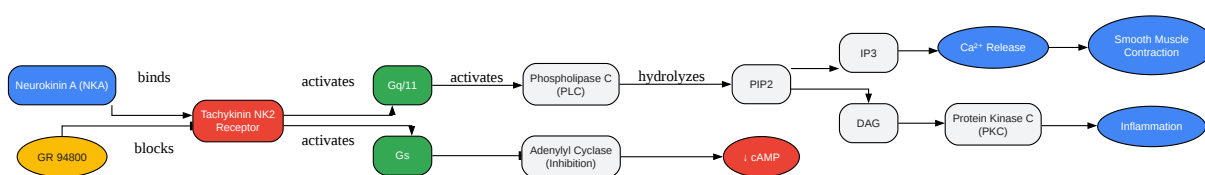
- **Injection Site:** Locate the lower abdominal quadrant, avoiding the midline to prevent damage to internal organs.
- **Injection:** Insert a 25-27 gauge needle at a shallow angle into the peritoneal cavity and inject the solution.
- **Volume:** Recommended maximum IP injection volumes are up to 2-3 ml for mice and can be higher for rats depending on their size.[7]

Subcutaneous (SC) Injection

- **Animal Restraint:** Grasp the loose skin over the back or flank to form a "tent."
- **Injection:** Insert a 25-27 gauge needle into the base of the skin tent and inject the solution.
- **Volume:** Subcutaneous injection volumes can be larger than IV or IP, but should still be kept to a minimum to avoid discomfort.

Mandatory Visualizations

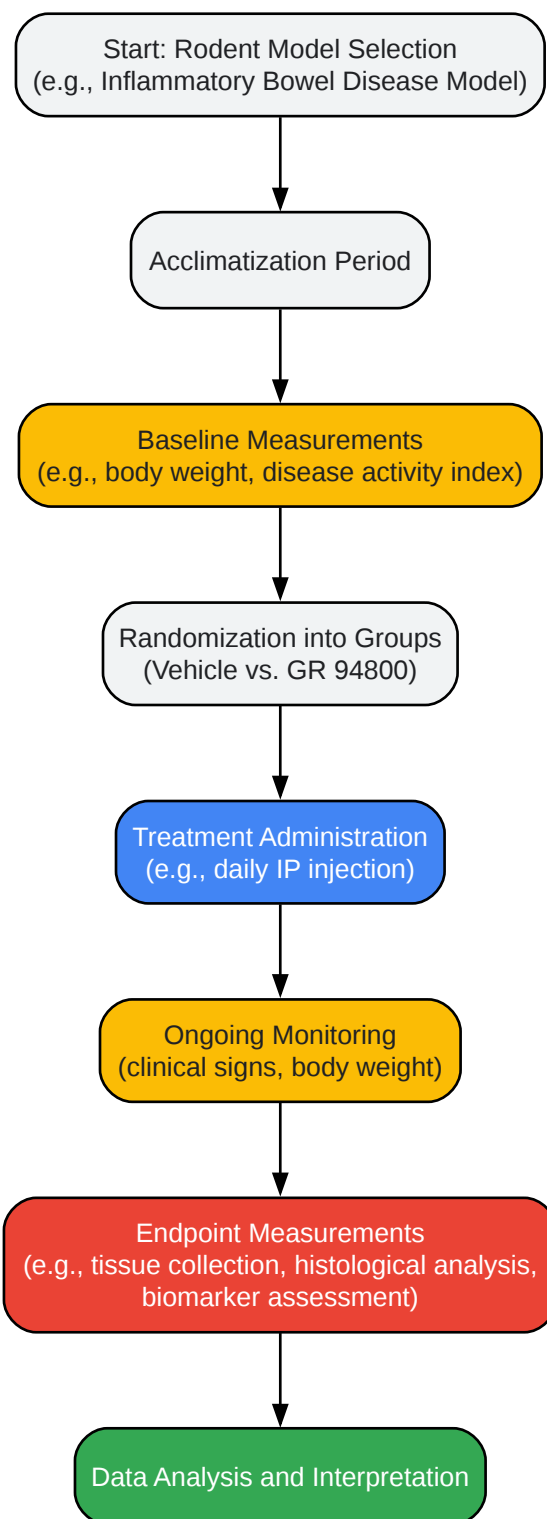
Tachykinin NK2 Receptor Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Tachykinin NK2 Receptor Signaling Pathway.

Experimental Workflow for a Rodent Study with GR 94800



[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for a rodent study investigating the effects of **GR 94800**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tachykinin NK2 antagonist for treatments of various disease states - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation of tachykinin NK2 receptor subtypes in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of an NK1/NK2 receptor antagonist on airway responses and inflammation to allergen in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of rodent growth data in toxicology studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cea.unizar.es [cea.unizar.es]
- 8. az.research.umich.edu [az.research.umich.edu]
- 9. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application Notes and Protocols for GR 94800 in Rodent Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672131#gr-94800-dosage-for-rodent-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com